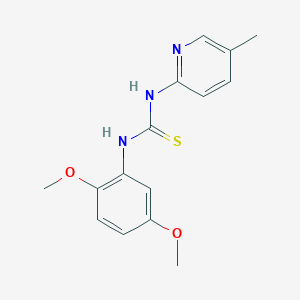![molecular formula C16H18N2O2S B5702949 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)
4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide, commonly known as EMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EMT is a small molecule inhibitor that targets the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in several cellular processes, including cell growth, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
EMT has been extensively studied in various fields of research, including neuroscience, oncology, and regenerative medicine. In neuroscience, EMT has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and traumatic brain injury. In oncology, EMT has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, colon, and pancreatic cancer. In regenerative medicine, EMT has been shown to promote the differentiation of stem cells into functional neurons and cardiomyocytes.
Wirkmechanismus
EMT inhibits 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide, which is a serine/threonine kinase that regulates several signaling pathways involved in cell growth, differentiation, and apoptosis. 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide is overactive in several diseases, including Alzheimer's disease, cancer, and diabetes, making it an attractive target for drug development. By inhibiting 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide, EMT modulates several downstream signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and physiological effects:
EMT has several biochemical and physiological effects that are dependent on the specific signaling pathway that is modulated. In the Wnt/β-catenin pathway, EMT inhibits the degradation of β-catenin, leading to the activation of downstream target genes involved in cell proliferation and differentiation. In the PI3K/Akt pathway, EMT inhibits the activation of Akt, leading to the inhibition of cell growth and survival. In the NF-κB pathway, EMT inhibits the activation of NF-κB, leading to the inhibition of inflammation and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
EMT has several advantages for lab experiments, including its small size, high potency, and specificity for 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide. However, EMT also has several limitations, including its poor solubility in aqueous solutions, its instability in the presence of light and air, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on EMT, including the development of more stable and soluble analogs, the identification of new targets for EMT, and the optimization of dosing regimens for clinical use. Additionally, EMT could be used in combination with other drugs to enhance its therapeutic effects and reduce potential side effects. Finally, EMT could be used as a tool for studying the role of 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide in various diseases and cellular processes.
Synthesemethoden
EMT can be synthesized using a multi-step process that involves the reaction of 2-aminothiophene with ethyl 2-bromoacetate followed by N-alkylation with 2-methylbenzoyl chloride. The resulting compound is then subjected to a series of reactions that lead to the formation of EMT. The synthesis of EMT is a complex process that requires expertise in organic chemistry and specialized equipment.
Eigenschaften
IUPAC Name |
4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-4-11-10(3)21-16(13(11)14(17)19)18-15(20)12-8-6-5-7-9(12)2/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCCTPKZMCTCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5702867.png)
![ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B5702870.png)


![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)




![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)
![ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)


